Rapanone

Description

This compound has been reported in Tapeinosperma pseudojambosa, Embelia schimperi, and other organisms with data available.

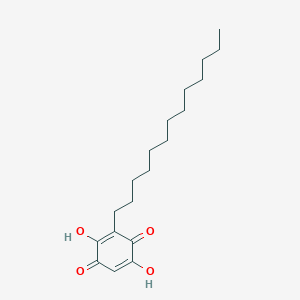

antiparasitic agent from Rapanea; structure similar to embelin

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydroxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(22)16(20)14-17(21)19(15)23/h14,20,23H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKNOBHCKRZHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205915 | |

| Record name | Rapanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-40-0 | |

| Record name | Rapanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rapanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rapanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rapanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 573-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH52PPU72X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rapanone: A Technical Guide to its Natural Sources and Isolation from Ardisia crenata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapanone, a naturally occurring benzoquinone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of this compound and focuses on its isolation from Ardisia crenata, a particularly rich source. Detailed experimental protocols for extraction and isolation are provided, alongside a quantitative comparison of different extraction methodologies. Furthermore, this guide elucidates the molecular mechanisms of this compound's biological activities through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources of this compound

This compound (2,5-dihydroxy-3-tridecyl-1,4-benzoquinone) is a secondary metabolite found in various plant species, primarily within the family Primulaceae (formerly Myrsinaceae). While it is often found alongside its structural homologue, embelin, certain species have been identified as being particularly abundant in this compound.

Notable natural sources of this compound include:

-

Ardisia crenata (leaves): The leaves of the white-berried variety of Ardisia crenata Sims have been identified as an exceptionally good source for the isolation of this compound, often with minimal co-occurrence of embelin.[1][2]

-

Rapanea maximowiczii : This was the plant from which this compound was first isolated.

-

Lysimachia punctata

-

Myrsine guianensis [1]

-

Embelia ribes

Isolation of this compound from Ardisia crenata

The leaves of white-berried Ardisia crenata serve as an excellent starting material for obtaining high-purity this compound. Various extraction techniques have been optimized to maximize the yield and efficiency of the isolation process.

Plant Material and Preparation

Fresh leaves of Ardisia crenata are collected and dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction Methodologies

Several methods can be employed for the extraction of this compound from the powdered leaves of Ardisia crenata. The choice of method and solvent significantly impacts the extraction yield. A comparative study by Płocharska et al. (2022) provides valuable quantitative data on the efficacy of different approaches.[1]

2.2.1. Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt the plant cell walls, facilitating the release of secondary metabolites into the solvent. It is generally considered a rapid and efficient extraction technique.

2.2.2. Heat Reflux Extraction (HRE)

This conventional method involves boiling the plant material with a solvent in a reflux apparatus. The continuous circulation of the hot solvent allows for a thorough extraction of the desired compounds.

2.2.3. Shaking Extraction (SE)

In this method, the plant material is macerated with a solvent and agitated on a shaker for a specified period. It is a simpler but often less efficient method compared to UAE and HRE.

Quantitative Comparison of Extraction Methods

The following table summarizes the yield of this compound from the leaves of white-berried Ardisia crenata using different extraction methods, solvents, and durations, as reported by Płocharska et al. (2022).[1]

| Extraction Method | Solvent | Extraction Time (minutes) | Number of Extractions | This compound Yield (mg/g of dry weight) |

| UAE | Ethyl Acetate | 20 | 1 | 21.39 |

| UAE | Chloroform | 20 | 1 | 20.84 |

| UAE | Acetone | 20 | 1 | 18.23 |

| UAE | Ethyl Acetate | 10 | 1 | 19.57 |

| UAE | Ethyl Acetate | 30 | 1 | 20.11 |

| HRE | Ethyl Acetate | 60 | 1 | 15.78 |

| HRE | Chloroform | 60 | 1 | 14.99 |

| HRE | Acetone | 60 | 1 | 12.45 |

| SE | Ethyl Acetate | 120 | 1 | 10.21 |

| SE | Chloroform | 120 | 1 | 9.87 |

| SE | Acetone | 120 | 1 | 8.15 |

Data adapted from Płocharska et al., 2022.

The data clearly indicates that Ultrasound-Assisted Extraction (UAE) using ethyl acetate for 20 minutes provides the highest yield of this compound from the leaves of white-berried Ardisia crenata.[1]

Experimental Protocols

Optimized Ultrasound-Assisted Extraction (UAE) Protocol

-

Sample Preparation: Weigh 1.0 g of powdered, dried leaves of white-berried Ardisia crenata.

-

Solvent Addition: Place the powdered leaves in a flask and add 20 mL of ethyl acetate.

-

Ultrasonication: Submerge the flask in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature.

-

Filtration: After sonication, filter the extract through Whatman No. 1 filter paper.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound

The crude extract can be further purified using chromatographic techniques.

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Crystallization:

-

Combine the this compound-rich fractions and evaporate the solvent.

-

Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly.

-

Collect the resulting crystals by filtration and dry them under a vacuum.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Cytotoxic and Pro-Apoptotic Effects

This compound's anticancer activity is primarily attributed to its ability to induce mitochondrial dysfunction and apoptosis. It acts as an inhibitor of the mitochondrial electron transport chain at Complex III. This inhibition leads to a cascade of events culminating in programmed cell death.

Caption: this compound-induced cytotoxic signaling pathway.

Antioxidant Mechanism

This compound exhibits antioxidant properties through a dual mechanism involving direct radical scavenging and iron chelation, which prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.

References

- 1. Discerning the antioxidant mechanism of this compound: A naturally occurring benzoquinone with iron complexing and radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a naturally occurring benzoquinone, inhibits mitochondrial respiration and induces HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Rapanone for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and key biological signaling pathways associated with Rapanone (2,5-dihydroxy-3-tridecyl-1,4-benzoquinone). This document is intended to serve as a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug development, offering detailed experimental protocols and structured data to facilitate further investigation into this promising natural compound.

Core Physicochemical Properties

This compound is a naturally occurring benzoquinone recognized for its therapeutic potential, including anti-inflammatory, antioxidant, and cytotoxic activities.[1] A precise understanding of its physicochemical properties is fundamental for its application in research and development.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 573-40-0 | [No specific citation] |

| Molecular Formula | C₁₉H₃₀O₄ | [No specific citation] |

| Molecular Weight | 322.44 g/mol | [No specific citation] |

| Appearance | Powder | [No specific citation] |

| Melting Point | 139-140 °C | [No specific citation] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes | Reference(s) |

| DMSO | ≥ 25 mg/mL (77.53 mM) | Requires sonication and warming to 60°C. | [No specific citation] |

| Corn Oil | ≥ 2.5 mg/mL (7.75 mM) | When prepared as a 10% DMSO co-solvent mixture. | [No specific citation] |

Spectroscopic and Analytical Data

Accurate characterization of this compound is essential for its identification and quantification. The following tables summarize its key spectroscopic data.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Quinone Ring | ||

| 1 | - | 182.5 |

| 2 | - | 118.9 |

| 3 | - | 124.5 |

| 4 | - | 182.0 |

| 5 | - | 118.9 |

| 6 | 6.05 (s) | 109.8 |

| Alkyl Chain | ||

| 1' | 2.45 (t, J = 7.5 Hz) | 23.0 |

| 2' | 1.50 (m) | 29.5 |

| 3' - 11' | 1.25 (br s) | 29.2-29.7 |

| 12' | 1.25 (br s) | 31.9 |

| 13' | 0.88 (t, J = 6.8 Hz) | 14.1 |

Note: The NMR data is based on available information which may be subject to slight variations based on experimental conditions.

Table 4: Key Spectroscopic Data for this compound

| Technique | Key Peaks / Maxima (λmax) | Interpretation |

| UV-Vis (Methanol) | ~292 nm, ~480 nm | The peak at ~292 nm corresponds to π → π* transitions of the benzoquinone ring. The broad, lower intensity peak around 480 nm is attributed to n → π* transitions of the carbonyl groups. |

| FT-IR (KBr, cm⁻¹) | ~3300-3400 (broad), ~2920, ~2850, ~1645, ~1610 | OH stretching (phenolic), C-H stretching (alkyl chain), C=O stretching (quinone carbonyls), C=C stretching (aromatic ring). |

| Mass Spectrometry (ESI-MS) | m/z 323.22 [M+H]⁺, 321.20 [M-H]⁻ | Molecular ion peaks corresponding to the protonated and deprotonated molecule. Fragmentation typically involves cleavage of the alkyl side chain. |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound, compiled from established research.

Extraction and Isolation of this compound from Ardisia crenata

This protocol outlines a robust method for obtaining this compound from a known plant source.

Workflow for this compound Extraction and Isolation

Caption: Workflow for the extraction and purification of this compound.

Methodology:

-

Plant Material Preparation: Collect fresh leaves of Ardisia crenata, wash them thoroughly, and air-dry them in the shade. Once fully dried, grind the leaves into a fine powder using a mechanical grinder.

-

Extraction: The most effective and economical method is Ultrasound-Assisted Extraction (UAE).[2][3]

-

Suspend the powdered plant material in ethyl acetate (a 1:10 solid-to-solvent ratio is recommended).

-

Place the suspension in an ultrasonic bath for 20 minutes at room temperature.[2][3]

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in hexane.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:ethyl acetate:formic acid (50:45:5).

-

Combine the fractions containing pure this compound (identified by comparison with a standard) and evaporate the solvent to yield the purified compound.

-

Quantification of this compound by HPLC-UV

This section details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound.

Table 5: HPLC Method Parameters for this compound Quantification

| Parameter | Specification |

| Instrument | HPLC system with a UV/PDA detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 292 nm |

| Run Time | ~10 minutes |

Methodology:

-

Standard Preparation: Prepare a stock solution of pure this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation: Dissolve the extract or sample containing this compound in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily through the modulation of key cellular signaling pathways. Its cytotoxic effects are largely attributed to the induction of apoptosis via mitochondrial dysfunction.[4][5]

Mitochondrial-Mediated Apoptosis

This compound has been shown to inhibit the mitochondrial electron transport chain, specifically at Complex III.[4][5] This disruption leads to a cascade of events culminating in apoptosis.

This compound-Induced Mitochondrial Apoptosis Pathway

Caption: this compound's mechanism of inducing apoptosis via mitochondrial dysfunction.

This pathway highlights that this compound's primary intracellular target is the mitochondrial respiratory chain. Inhibition of Complex III leads to a decrease in mitochondrial membrane potential, a surge in reactive oxygen species (ROS), and a depletion of cellular ATP.[4] These stressors trigger the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.[4][5]

Modulation of Pro-Survival and Inflammatory Pathways

While direct evidence is still emerging, studies on this compound and its close analogue, embelin, suggest inhibitory effects on key pro-survival and inflammatory signaling pathways, such as STAT3 and Akt/mTOR. These pathways are often dysregulated in cancer and inflammatory diseases.

Potential Inhibition of STAT3 and Akt/mTOR Pathways by this compound

Caption: Putative inhibitory effects of this compound on STAT3 and Akt/mTOR pathways.

The STAT3 and Akt/mTOR pathways are critical for cell proliferation, survival, and inflammation.[1] Some studies suggest that benzoquinones can inhibit the phosphorylation (activation) of STAT3 and Akt.[1][2] By blocking these pathways, this compound may reduce the expression of downstream target genes involved in cell cycle progression (e.g., Cyclin D1) and apoptosis resistance (e.g., Bcl-2), contributing to its anticancer and anti-inflammatory effects. Further research is needed to fully elucidate the direct interactions and mechanisms of this compound on these pathways.

Conclusion

This compound is a natural product with well-defined physicochemical characteristics and significant therapeutic potential. This guide provides a foundational repository of its properties, analytical methods, and known biological mechanisms to support and accelerate future research. The detailed protocols and structured data herein are intended to provide a practical resource for the scientific community, encouraging further exploration into the pharmacological applications of this compound in cancer, inflammation, and other disease models.

References

- 1. Optimization of Extraction Conditions and Cytotoxic Activity of this compound in Comparison to Its Homologue, Embelin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKT/mTOR pathway activation and BCL-2 family proteins modulate the sensitivity of human small cell lung cancer cells to RAD001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mTOR Inhibitor Rapamycin Synergizes with a Fatty Acid Synthase Inhibitor to Induce Cytotoxicity in ER/HER2-Positive Breast Cancer Cells | PLOS One [journals.plos.org]

- 4. Dual inhibition of akt/mammalian target of rapamycin pathway by nanoparticle albumin-bound-rapamycin and perifosine induces antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a naturally occurring benzoquinone, inhibits mitochondrial respiration and induces HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preliminary Biological Activity Screening of Rapanone

Introduction

This compound (2,5-dihydroxy-3-tridecyl-1,4-benzoquinone) is a naturally occurring benzoquinone that has garnered significant interest in the scientific community for its diverse pharmacological potential.[1][2] Isolated from medicinal plants such as Embelia ribes and Myrsine guianensis, this compound has demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2][3] Structurally similar to embelin, a well-known XIAP inhibitor, this compound presents a promising scaffold for the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows.

Anticancer Activity

This compound has shown significant cytotoxic activity against a panel of human cancer cell lines.[5][6] Its anticancer potential has been evaluated in various cancer types, including prostate, thyroid, colorectal, breast, and liver cancers, often demonstrating efficacy comparable or superior to known chemotherapeutic agents like doxorubicin.[4][7]

Quantitative Data: Cytotoxic Activity (IC₅₀)

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The data below summarizes the IC₅₀ values of this compound against various human carcinoma cell lines.

| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| PC3 | Prostate Cancer (Grade IV) | 24 h | 6.50 | ~20.0 | [4][7][8] |

| Du145 | Prostate Cancer | 24 h | 7.68 | ~23.6 | [4][7][8] |

| FTC133 | Thyroid Cancer | 24 h | 6.01 | ~18.5 | [4][7][8] |

| 8505C | Thyroid Cancer | 24 h | 7.84 | ~24.1 | [4][7][8] |

| Caco-2 | Colorectal Adenocarcinoma | 24 h | 8.79 | ~27.0 | [4][7][8] |

| HT29 | Colorectal Adenocarcinoma | 48 h | 11.67 | ~35.9 | [4][7] |

| HepG2 | Hepatocellular Carcinoma | - | - | 27.89 ± 0.75 | [9] |

| MCF-7 | Breast Adenocarcinoma | - | - | 37.57 | [10] |

Note: Conversion from µg/mL to µM is approximated based on the molecular weight of this compound (~325 g/mol ).

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and its structural analogue, embelin, have been implicated in the modulation of several key signaling pathways involved in cancer cell proliferation and survival.[4] Additionally, this compound directly targets mitochondrial function to induce cell death.[9]

One of the primary mechanisms of this compound-induced cytotoxicity is the inhibition of mitochondrial respiration.[9] this compound targets Complex III of the electron transport chain, leading to impaired respiration, dissipation of mitochondrial membrane potential, ATP depletion, and increased generation of reactive oxygen species (ROS).[9] This cascade of events ultimately triggers apoptosis, as indicated by phosphatidylserine externalization and cytochrome c release.[9]

Caption: this compound's mechanism of action via mitochondrial respiration inhibition.

Studies on the structurally similar embelin suggest that this compound may also interfere with pro-survival signaling cascades such as the Akt/NF-κB/survivin and STAT3 pathways, which are critical for the proliferation of prostate cancer cells.[4]

Caption: Putative inhibitory effects of this compound on pro-survival signaling pathways.

Anti-inflammatory and Antioxidant Activity

This compound demonstrates significant anti-inflammatory and antioxidant properties, which are often interconnected.[5][6] Its ability to scavenge free radicals and inhibit key inflammatory mediators makes it a compound of interest for treating inflammatory conditions.[2][6]

Quantitative Data: Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been assessed using various radical scavenging assays. The IC₅₀ values indicate the concentration required to scavenge 50% of the free radicals.

| Assay | Compound | IC₅₀ (µM) | Reference |

| DPPH Scavenging | This compound Derivative (5d) | 1.81 | [1] |

| This compound Derivative (5e) | 1.90 | [1] | |

| This compound Derivative (5b) | 2.88 | [1] | |

| L-Ascorbic Acid (Standard) | 1.42 | [1] | |

| ABTS Scavenging | This compound Derivative (5d) | 1.81 | [1] |

| This compound Derivative (5e) | 1.91 | [1] | |

| This compound Derivative (5b) | 2.05 | [1] |

Experimental Protocols

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color. In the presence of an antioxidant, it accepts a hydrogen atom or electron and becomes a stable, colorless molecule. The reduction in absorbance is proportional to the antioxidant capacity of the compound.

Methodology:

-

Preparation: A fresh solution of DPPH in methanol is prepared.

-

Reaction: Different concentrations of this compound are mixed with the DPPH solution. A standard antioxidant (e.g., L-ascorbic acid) is used as a positive control.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for approximately 30 minutes.

-

Measurement: The absorbance of the solution is measured at ~517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value is determined from the dose-response curve.

This in vivo model is widely used to screen for acute anti-inflammatory activity.[11]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Methodology:

-

Animal Grouping: Mice or rats are divided into control and treatment groups.

-

Compound Administration: The treatment groups receive this compound via a specific route (e.g., oral, intraperitoneal) at various doses. The control group receives the vehicle.

-

Inflammation Induction: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal.

-

Edema Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, 4 hours) post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the control group. This compound has been shown to be very efficient in controlling the inflammatory process in this model.[2]

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple mechanisms. It is a potent inhibitor of human synovial phospholipase A₂ (PLA₂), an enzyme crucial for the release of arachidonic acid, the precursor to inflammatory prostaglandins and leukotrienes.[2] It also inhibits neutrophil degranulation and superoxide production, key events in the inflammatory response.[2]

Antimicrobial Activity

Preliminary studies indicate that this compound and its derivatives possess antibacterial properties against certain pathogens.[1] This activity further broadens the therapeutic potential of this natural compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is determined by observing turbidity after incubation.

Methodology:

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted in 96-well microtiter plates using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity (growth).

General Screening Workflow

A logical workflow is essential for the efficient screening of natural products like this compound. The process typically begins with broad in vitro assays and progresses to more specific mechanistic studies and in vivo models for the most promising activities.

References

- 1. Synthesis of novel this compound derivatives via organocatalytic reductive C-alkylation: biological evaluation of antioxidant properties, in vivo zebrafish embryo toxicity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of acute and chronic inflammatory responses by the hydroxybenzoquinonic derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Extraction Conditions and Cytotoxic Activity of this compound in Comparison to Its Homologue, Embelin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Extraction Conditions and Cytotoxic Activity of this compound in Comparison to Its Homologue, Embelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a naturally occurring benzoquinone, inhibits mitochondrial respiration and induces HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of Plumbagin, this compound and 12 other naturally occurring Quinones from Kenyan Flora towards human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijisrt.com [ijisrt.com]

In Vitro Antioxidant Potential of Rapanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant potential of Rapanone, a naturally occurring benzoquinone. This compound has garnered significant interest for its diverse biological activities, including its capacity to mitigate oxidative stress. This document outlines the core mechanisms of its antioxidant action, detailed experimental protocols for its evaluation, a summary of quantitative data, and insights into the signaling pathways involved.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-faceted approach, primarily centered around its ability to chelate iron and scavenge free radicals. Oxidative stress, a key factor in the pathogenesis of numerous diseases, arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. This compound intervenes in this process through the following mechanisms:

-

Iron Chelation: this compound possesses a privileged chelating structure that allows it to form stable complexes with both ferrous (Fe(II)) and ferric (Fe(III)) ions.[1][2][3] By sequestering iron, this compound inhibits the Fenton and Haber-Weiss reactions, which are major sources of highly reactive hydroxyl radicals.[1][3]

-

Radical Scavenging: this compound demonstrates the ability to directly scavenge free radicals. Notably, its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity is enhanced in the presence of Fe(II), suggesting a synergistic interplay between its chelating and scavenging activities.[1][3]

-

Mitochondrial Protection: this compound has been shown to protect mitochondria from iron and tert-butyl hydroperoxide-induced lipid peroxidation, particularly in energized organelles.[1][3] This protection is attributed to its combined iron-chelating and radical-scavenging properties within the mitochondrial environment.[1][3]

Quantitative Assessment of Antioxidant Potential

The antioxidant capacity of this compound and its derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay.

| Compound | Assay | IC50 (µM) | % Inhibition | Reference |

| This compound | DPPH | - | - | [4] |

| This compound Derivative 5d | DPPH | 1.81 | 89.39% | [4] |

| This compound Derivative 5e | DPPH | 1.90 | 86% | [4] |

| This compound Derivative 5b | DPPH | 2.88 | 80-84.50% | [4] |

| This compound Derivative 5c | DPPH | 2.51 | 80-84.50% | [4] |

| This compound Derivative 5i | DPPH | 2.95 | 80-84.50% | [4] |

| This compound Derivative 5w | DPPH | 2.83 | 80-84.50% | [4] |

| This compound Derivative 5zc | DPPH | 2.61 | 80-84.50% | [4] |

| This compound Derivative 5zd | DPPH | 2.48 | 80-84.50% | [4] |

| This compound Derivative 5d | ABTS | 1.81 | 90.28% | [4] |

| This compound Derivative 5e | ABTS | 1.91 | 87.19% | [4] |

| This compound | Superoxide Chemiluminescence | 3.0 | - | [5] |

| This compound | Neutrophil Degranulation | 9.8 | - | [5] |

Experimental Protocols for In Vitro Antioxidant Assays

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. The following sections detail the methodologies for the most common assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound or its derivatives

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[4]

-

Sample Preparation: Dissolve this compound and the positive control in the same solvent to prepare a series of concentrations.

-

Assay Protocol:

-

Add a specific volume of the DPPH working solution to each well of a 96-well plate.

-

Add an equal volume of the sample solution (or standard/blank) to the wells.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[4]

-

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.[4][6]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound or its derivatives

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[4]

-

Sample Preparation: Dissolve this compound and the positive control in the appropriate solvent to prepare a series of concentrations.

-

Assay Protocol:

-

Add a large volume of the ABTS•+ working solution to each well of a 96-well plate.

-

Add a small volume of the sample solution (or standard/blank) to the wells.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.[4]

-

Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly proportional to the reducing power of the antioxidant.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound or its derivatives

-

Standard (e.g., FeSO₄·7H₂O)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.[8]

-

Sample and Standard Preparation: Prepare a series of concentrations of this compound and the ferrous sulfate standard.

-

Assay Protocol:

-

Add a specific volume of the FRAP reagent to each well.

-

Add a small volume of the sample, standard, or blank (solvent) to the wells.

-

Incubate the plate at 37°C for a defined time (e.g., 4-30 minutes).

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and is typically expressed as µM Fe(II) equivalents.

FRAP Assay Workflow

Signaling Pathways Implicated in this compound's Cellular Effects

While direct radical scavenging and iron chelation are key in vitro antioxidant mechanisms, the broader cellular effects of this compound, including its pro-apoptotic and anti-inflammatory activities, are linked to the modulation of specific signaling pathways. These pathways are often interconnected with the cellular redox state.

This compound's homolog, embelin, has been shown to induce apoptosis in cancer cells through the inhibition of the Akt/NF-κB/survivin signaling pathway.[9][10] Given the structural similarity, it is plausible that this compound may exert some of its cellular effects through similar mechanisms. The inhibition of Akt and NF-κB, key regulators of cell survival and inflammation, can lead to a cellular environment that is more susceptible to apoptosis, a process that can be initiated by high levels of oxidative stress.

Furthermore, this compound has been observed to impair mitochondrial respiration by inhibiting the electron transport chain at Complex III.[11] This action can lead to an increase in mitochondrial ROS generation, which, depending on the cellular context and concentration of this compound, could either contribute to oxidative stress or trigger adaptive responses that enhance the cell's antioxidant defenses.

Proposed Signaling Pathway

Conclusion

This compound exhibits significant in vitro antioxidant potential, primarily through its dual mechanisms of iron chelation and radical scavenging. Its ability to protect mitochondria from oxidative damage further underscores its potential as a valuable natural compound for applications in drug development and as a research tool for studying oxidative stress-related pathologies. The provided experimental protocols offer a standardized framework for the continued investigation of this compound and its derivatives, while the emerging understanding of its influence on cellular signaling pathways opens new avenues for exploring its broader therapeutic applications. Further research is warranted to fully elucidate the interplay between its direct antioxidant effects and its modulation of cellular signaling in various biological systems.

References

- 1. Discerning the antioxidant mechanism of this compound: A naturally occurring benzoquinone with iron complexing and radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel this compound derivatives via organocatalytic reductive C-alkylation: biological evaluation of antioxidant properties, in vivo zebrafish embryo toxicity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of acute and chronic inflammatory responses by the hydroxybenzoquinonic derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Optimization of Extraction Conditions and Cytotoxic Activity of this compound in Comparison to Its Homologue, Embelin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a naturally occurring benzoquinone, inhibits mitochondrial respiration and induces HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Rapanone: A Technical Guide to its Historical Discovery and Traditional Applications

Abstract

Rapanone, a naturally occurring benzoquinone, has garnered significant scientific interest for its diverse pharmacological activities. This document provides a comprehensive overview of the historical discovery of this compound, its traditional uses rooted in ethnobotany, and the scientific validation of its therapeutic potential. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a quantitative summary of its bioactivities. Furthermore, key signaling pathways modulated by this compound are visually elucidated to support further research and drug development endeavors.

Historical Discovery

The first documented isolation of this compound dates back to 1937 by Japanese scientists Kawamura and Hokoku, who extracted the compound from the plant Rapanea maximowiczii (now classified as Myrsine maximowiczii)[1]. This seminal work laid the foundation for future investigations into the chemical and biological properties of this benzoquinone. This compound is chemically identified as 2,5-dihydroxy-3-tridecyl-1,4-benzoquinone[2].

Traditional and Ethnobotanical Uses

This compound is predominantly found in plants belonging to the Myrsinaceae family, many of which have a long history of use in traditional medicine across various cultures. Species of the genera Ardisia, Myrsine, and Embelia are particularly rich sources of this compound and related compounds[1][3][4].

Ethnobotanical records reveal the use of these plants for a wide array of ailments. In traditional Chinese medicine, plants from the genus Ardisia have been utilized for nearly a millennium to treat injuries, musculoskeletal disorders, and inflammatory diseases[4]. In Kenyan traditional medicine, species from the Myrsinaceae family are well-established as anthelmintics (to expel parasitic worms) and antibacterials[5]. Other traditional applications include the treatment of cancer, hypertension, irregular menstruation, gonorrhea, diarrhea, and postnatal syndromes[4]. The diverse therapeutic claims for these plants have prompted modern scientific investigation into their bioactive constituents, with this compound being a key focus.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line/System | IC50 (µM) | Reference |

| Superoxide Anion Production | Human Neutrophils | 3.0 | [2] |

| Degranulation (Elastase Release) | Human Neutrophils | 9.8 | [2] |

| Secretory Phospholipase A2 (sPLA2) | Human Synovial | 2.6 | [2] |

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |

| PC3 | Prostate Cancer | 24 | 6.50 | ~19.3 | [6] |

| Du145 | Prostate Cancer | 24 | 7.68 | ~22.8 | [6] |

| FTC133 | Thyroid Cancer | 24 | 6.01 | ~17.9 | [6] |

| 8505C | Thyroid Cancer | 24 | 7.84 | ~23.3 | [6] |

| Caco-2 | Colorectal Carcinoma | 24 | 8.79 | ~26.1 | [6] |

| HT29 | Colorectal Carcinoma | 48 | 11.67 | ~34.7 | [6] |

| HepG2 | Hepatocellular Carcinoma | - | - | 27.89 | [7] |

Table 3: Antioxidant Activity of this compound Derivatives

| Assay | Derivative Type | IC50 Range (µM) | Reference |

| DPPH Radical Scavenging | C-alkylated derivatives | 2.48 - 3.37 | [8] |

| ABTS Radical Scavenging | C-alkylated derivatives | 1.81 - 3.12 | [8] |

Experimental Protocols

Isolation and Purification of this compound from Plant Material

This protocol is a generalized procedure based on methodologies described in the literature[6][8].

4.1.1. Extraction

-

Plant Material Preparation: Air-dry the leaves or root bark of a suitable plant source (e.g., Ardisia crenata) and grind into a fine powder.

-

Solvent Extraction:

-

Ultrasound-Assisted Extraction (UAE): Macerate the powdered plant material in ethyl acetate (or chloroform) at a 1:10 (w/v) ratio. Sonicate the mixture for 20 minutes in an ultrasonic bath. This method is reported to be highly efficient[6].

-

Heat Reflux Extraction (HRE): Place the powdered plant material in a round-bottom flask with a suitable solvent (e.g., ethyl acetate) and heat to reflux for a specified period (e.g., 2 hours).

-

Maceration: Soak the powdered plant material in a solvent (e.g., chloroform) at room temperature for an extended period (e.g., 24 hours), with occasional agitation.

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

4.1.2. Purification

-

Column Chromatography: Pack a silica gel (100-200 mesh) column with a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, typically a hexane-ethyl acetate mixture. Start with a high concentration of hexane and gradually increase the proportion of ethyl acetate (e.g., from 92:8 to 90:10 hexane:ethyl acetate)[8].

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing pure this compound.

-

Crystallization: Evaporate the solvent from the combined pure fractions to yield crystalline this compound.

Determination of Cytotoxic Activity (IC50) using the MTT Assay

This protocol is based on the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability[9].

-

Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate some of the known mechanisms.

Anti-inflammatory Signaling Pathway

Anticancer Signaling Pathways

Experimental Workflow for Bioactivity Screening

Conclusion

This compound stands out as a promising natural product with a rich history of traditional use and a growing body of scientific evidence supporting its therapeutic potential. Its anti-inflammatory and anticancer activities, mediated through the modulation of critical cellular signaling pathways, make it a valuable lead compound for drug discovery. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this compound.

References

- 1. Optimization of Extraction Conditions and Cytotoxic Activity of this compound in Comparison to Its Homologue, Embelin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of acute and chronic inflammatory responses by the hydroxybenzoquinonic derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Ardisia: health-promoting properties and toxicity of phytochemicals and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical profiles and biological activity of Myrsine africana L.: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Extraction Conditions and Cytotoxic Activity of this compound in Comparison to Its Homologue, Embelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a naturally occurring benzoquinone, inhibits mitochondrial respiration and induces HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel this compound derivatives via organocatalytic reductive C-alkylation: biological evaluation of antioxidant properties, in vivo zebrafish embryo toxicity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Rapanone Solubility: A Technical Guide for Researchers

An In-depth Examination of Rapanone's Solubility in Common Laboratory Solvents for Application in Research and Drug Development

This technical guide provides a comprehensive overview of the solubility of this compound, a naturally occurring benzoquinone with significant therapeutic potential. Understanding the solubility of this compound in various common laboratory solvents is critical for researchers, scientists, and drug development professionals to ensure accurate experimental design, formulation development, and interpretation of biological activity data. This document summarizes available quantitative solubility data, presents detailed experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Conditions | Citation |

| Dimethyl Sulfoxide (DMSO) | 25 | Ultrasonic and warming to 60°C may be required. | [1][2][3] |

| 10% DMSO in Corn Oil | ≥ 2.5 | For in vivo formulations. | [1] |

| Water | Data not available | - | |

| Ethanol | Soluble (qualitative) | Quantitative data not available. This compound can be dissolved in ethanol for chemical reactions.[4] | |

| Methanol | Data not available | - | |

| Acetone | Lower than chloroform and ethyl acetate (qualitative) | Quantitative data not available. Acetone has been used as an extraction solvent, but with lower efficiency than chloroform and ethyl acetate.[5] | |

| Chloroform | Soluble (qualitative) | Quantitative data not available. Chloroform is an effective solvent for extracting this compound from natural sources.[4][5] |

Note: The lack of precise quantitative solubility data for this compound in several key solvents underscores the importance of experimental determination for specific research applications. The protocol provided in the following section can be utilized to ascertain these values.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.[6] This protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid powder)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, chloroform)

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker or incubator with shaking capabilities

-

Constant temperature bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound powder to a glass vial. The excess solid is crucial to ensure that the solvent becomes saturated and is in equilibrium with the undissolved solid.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is typically recommended to ensure that the dissolution process has reached a plateau.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, which can lead to an overestimation of solubility, the supernatant should be clarified. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter (0.22 µm) into a clean vial. It is important to select a filter material that does not bind to this compound.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the clarified supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of this compound in the tested solvent under the specified conditions.

-

Experimental Workflow Diagram

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Synthesis of novel this compound derivatives via organocatalytic reductive C-alkylation: biological evaluation of antioxidant properties, in vivo zebrafish embryo toxicity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Extraction Conditions and Cytotoxic Activity of this compound in Comparison to Its Homologue, Embelin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Rapanone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the considerations for determining the stability of rapanone, a naturally occurring benzoquinone with significant therapeutic potential. Due to the limited availability of public data on its stability, this document synthesizes information on its known biological activities, general principles of drug stability testing, and data from analogous compounds to offer a framework for researchers.

Introduction to this compound and the Imperative of Stability Studies

This compound (2,5-dihydroxy-3-tridecyl-1,4-benzoquinone) is a phytochemical found in various plant species, including those of the family Myrsinaceae. It has garnered considerable interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[1][2][3] The potential of this compound as a therapeutic agent necessitates a thorough understanding of its stability under various storage conditions to ensure its quality, efficacy, and safety throughout its shelf life. Stability studies are crucial for identifying degradation products, establishing appropriate storage and handling protocols, and defining the re-test period or shelf life for the active pharmaceutical ingredient (API) and its formulated products.

Physicochemical Properties and Postulated Degradation Pathways

This compound possesses a 1,4-benzoquinone scaffold with two hydroxyl groups and a long alkyl chain. This chemical structure suggests several potential degradation pathways that could be influenced by environmental factors such as temperature, humidity, light, and pH.

-

Oxidation: The hydroquinone moiety is susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This could lead to the formation of polymeric or other oxidized species, potentially altering its biological activity.

-

Hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH conditions could potentially affect the molecule. A study on the analogous compound β-lapachone, a naphthoquinone, demonstrated that it undergoes alkaline hydrolysis.[4]

-

Photodecomposition: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions. The presence of chromophores in the this compound structure makes it susceptible to photolysis.

Proposed Methodologies for this compound Stability Assessment

A comprehensive stability study for this compound should be designed to evaluate the impact of various environmental factors. The following experimental protocol is proposed based on established guidelines from the International Council for Harmonisation (ICH) and analytical methods suitable for quinone-containing compounds.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

-

Column: A C18 reversed-phase column is recommended.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation of this compound from its degradation products.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies (stress testing) should be performed to demonstrate that the method can separate the intact drug from its potential degradation products formed under acidic, basic, hydrolytic, oxidative, and photolytic conditions.

Long-Term and Accelerated Stability Studies

To establish the shelf life and recommended storage conditions, both long-term and accelerated stability studies should be conducted.

-

Storage Conditions: Based on ICH Q1A(R2) guidelines, the following conditions are recommended:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: Samples should be tested at appropriate time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 1, 2, 3, and 6 months for accelerated studies).

-

Parameters to be Tested: At each time point, samples should be analyzed for their appearance, assay of this compound, and levels of degradation products.

The following diagram illustrates a typical workflow for a comprehensive stability study of this compound.

References

- 1. Inhibition of acute and chronic inflammatory responses by the hydroxybenzoquinonic derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Extraction Conditions and Cytotoxic Activity of this compound in Comparison to Its Homologue, Embelin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Extraction Conditions and Cytotoxic Activity of this compound in Comparison to Its Homologue, Embelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of storage conditions on the stability of β-lapachone in solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rapanone Biosynthesis Pathway in Myrsinaceae: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of rapanone in the Myrsinaceae family has not yet been fully elucidated in scientific literature. This guide presents a putative pathway based on established principles of alkylated benzoquinone biosynthesis in plants, alongside a summary of current knowledge on this compound isolation and chemical synthesis. The proposed pathway is intended to serve as a framework for future research.

Introduction: this compound and its Significance

This compound is a naturally occurring 1,4-benzoquinone characterized by a C11 alkyl side chain. It is primarily isolated from plants of the Myrsinaceae family, such as those from the Ardisia and Embelia genera. This compound and its structural analog, embelin, have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the biosynthesis of this compound is crucial for its sustainable production, whether through metabolic engineering of plants or heterologous expression in microbial systems.

A Putative this compound Biosynthesis Pathway

Based on the biosynthesis of other alkylated benzoquinones in plants, the biosynthesis of this compound is hypothesized to originate from the polyketide pathway, utilizing a fatty acid precursor for its characteristic alkyl chain.

The proposed pathway can be divided into three main stages:

-

Initiation with a Fatty Acyl-CoA: The pathway likely begins with a medium-chain fatty acyl-CoA, which serves as the starter unit for a type III polyketide synthase (PKS).

-

Polyketide Chain Elongation and Cyclization: The PKS catalyzes the condensation of the starter unit with several molecules of malonyl-CoA, leading to the formation of a polyketide intermediate that undergoes intramolecular cyclization to form an alkylresorcinolic acid.

-

Tailoring of the Aromatic Ring: The alkylresorcinolic acid is then subjected to a series of enzymatic modifications, including decarboxylation, hydroxylation, and oxidation, to yield the final this compound molecule.

Putative this compound Biosynthesis Pathway Diagram

Caption: A putative biosynthetic pathway for this compound, starting from fatty acid and polyketide precursors.

Quantitative Data on this compound

As the biosynthetic pathway is not yet elucidated, quantitative data on enzyme kinetics and precursor flux is unavailable. However, data on the extraction of this compound from various plant sources can provide a baseline for its natural abundance.

| Plant Source | Plant Part | Extraction Solvent | Yield of this compound | Reference |

| Embelia ribes | Berries | Chloroform | 4.02% (of crude extract) | [1] |

| Ardisia crenata (white-berried) | Leaves | Ethyl Acetate | Not specified | [2] |

Experimental Protocols

Extraction and Isolation of this compound from Embelia ribes

This protocol is adapted from the methodology described by Mariyappan et al. (2023).[1]

1. Plant Material Preparation:

-

Obtain dried berries of Embelia ribes.

-

Grind the berries into a coarse powder.

2. Extraction:

-

Macerate 500 g of the powdered plant material in chloroform (CHCl3) for 24 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Isolation by Column Chromatography:

-

Prepare a silica gel (100-200 mesh) column.

-

Dissolve the crude extract in a minimal amount of the mobile phase.

-

Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:ethyl acetate:formic acid (50:45:5).

-

Combine the fractions containing this compound and evaporate the solvent to obtain pure this compound.

General Workflow for Biosynthetic Pathway Elucidation

The following workflow outlines the general steps required to elucidate the this compound biosynthetic pathway.

Caption: A general experimental workflow for the elucidation of the this compound biosynthetic pathway.

Chemical Synthesis of this compound

The chemical synthesis of this compound provides an alternative to extraction from natural sources and allows for the generation of structural analogs for drug discovery. A common synthetic route involves the reductive C-alkylation of a benzoquinone precursor.

Reductive C-Alkylation Approach

A recently developed method utilizes a metal-free, room-temperature reductive C-alkylation protocol.[3] This approach offers high yields and a straightforward purification process.

General Reaction Scheme:

-

Starting Materials: A suitable 2,5-dihydroxybenzoquinone and an aliphatic aldehyde.

-

Catalyst: An organocatalyst.

-

Reducing Agent: A mild reducing agent.

-

Solvent: An appropriate organic solvent.

The reaction proceeds through a Knoevenagel condensation followed by a reductive step to yield the C-alkylated this compound derivative.

Conclusion and Future Perspectives

While the precise enzymatic steps of the this compound biosynthetic pathway in the Myrsinaceae family remain to be discovered, the proposed putative pathway provides a solid foundation for future research. The elucidation of this pathway will be instrumental for the biotechnological production of this compound and its derivatives. Future work should focus on the identification and characterization of the key enzymes involved, particularly the type III polyketide synthase responsible for the formation of the alkylresorcinolic acid core, and the subsequent tailoring enzymes. Such discoveries will pave the way for metabolic engineering strategies to enhance this compound production and for the synthesis of novel analogs with improved therapeutic properties.

References

Methodological & Application

Application Notes and Protocols for Ultrasound-Assisted Extraction of Rapanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapanone, a naturally occurring benzoquinone, has garnered significant interest for its potential therapeutic properties, including notable cytotoxic effects against various cancer cell lines. Efficient extraction of this compound from its natural sources is crucial for advancing research and development. This document provides a detailed protocol for the Ultrasound-Assisted Extraction (UAE) of this compound, offering a rapid, efficient, and economical alternative to traditional extraction methods. Furthermore, a comprehensive protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) is presented, alongside an overview of its mechanism of action related to key signaling pathways.

Introduction to Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction is an advanced extraction technique that utilizes the energy of ultrasonic waves, typically in the frequency range of 20 to 120 kHz, to enhance the extraction of bioactive compounds from plant matrices. The primary mechanism behind UAE is acoustic cavitation. This phenomenon involves the formation, growth, and implosion of microscopic bubbles in the solvent, which generates intense local pressures and temperatures, as well as strong shear forces. These effects lead to the disruption of plant cell walls, enhancing the penetration of the solvent into the cellular material and facilitating the release of the target compounds into the solvent. The result is a significant increase in extraction efficiency, often with reduced extraction times and lower solvent consumption compared to conventional methods.

Optimized Ultrasound-Assisted Extraction Protocol for this compound

This protocol is based on optimized conditions for the extraction of this compound from the leaves of Ardisia crenata Sims (white-berried variety).

2.1. Materials and Equipment

-

Dried and finely powdered leaves of Ardisia crenata

-

Extraction Solvents: Ethyl acetate (recommended), Chloroform

-

Ultrasonic bath or probe system (Frequency: 20-40 kHz)

-

Round-bottom flasks

-

Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)

-

Rotary evaporator

-

Analytical balance

-

Volumetric flasks

2.2. Experimental Procedure

-